molecular formula C11H6BrN3 B14868071 6-(2-Bromophenyl)pyrimidine-4-carbonitrile

6-(2-Bromophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14868071
M. Wt: 260.09 g/mol
InChI Key: GFMCPTLHQSQTFW-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group at the 6-position and a cyano group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with malononitrile and ammonium acetate in the presence of a base. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Bromophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.

    Oxidation Reactions: Use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the pyrimidine ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-(2-Bromophenyl)pyrimidine-4-carbonitrile has diverse applications in scientific research, including:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Investigated for its electronic properties and potential use in organic semiconductors.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile
  • 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile
  • 6-(2-Methylphenyl)pyrimidine-4-carbonitrile

Comparison: 6-(2-Bromophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

6-(2-bromophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H

InChI Key

GFMCPTLHQSQTFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)Br

Origin of Product

United States

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